molecular formula C14H28N6O B15250846 2-((4,6-Bis(diethylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol CAS No. 52298-70-1

2-((4,6-Bis(diethylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol

Cat. No.: B15250846
CAS No.: 52298-70-1
M. Wt: 296.41 g/mol
InChI Key: JDWKVHFATXHTMQ-UHFFFAOYSA-N
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Description

2-((4,6-Bis(diethylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring This particular compound is characterized by its unique structure, which includes diethylamino groups and a triazinyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Bis(diethylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-((4,6-Bis(diethylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4,6-Bis(diethylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The diethylamino groups and triazinyl core play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triethylamino-1,3,5-triazine: Similar structure but with ethyl groups instead of diethylamino groups.

    2,4,6-Tris(dimethylamino)-1,3,5-triazine: Contains dimethylamino groups instead of diethylamino groups.

    2-Amino-4,6-bis(diethylamino)-1,3,5-triazine: Lacks the methylamino and ethanol groups.

Uniqueness

2-((4,6-Bis(diethylamino)-1,3,5-triazin-2-yl)(methyl)amino)ethanol is unique due to its combination of diethylamino groups, a triazinyl core, and an ethanol moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

52298-70-1

Molecular Formula

C14H28N6O

Molecular Weight

296.41 g/mol

IUPAC Name

2-[[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]-methylamino]ethanol

InChI

InChI=1S/C14H28N6O/c1-6-19(7-2)13-15-12(18(5)10-11-21)16-14(17-13)20(8-3)9-4/h21H,6-11H2,1-5H3

InChI Key

JDWKVHFATXHTMQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)N(C)CCO)N(CC)CC

Origin of Product

United States

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